The following table summarizes the key pharmaceutical data available for Madecassic Acid (MA).
| Parameter | Reported Data / Status | Notes & Conditions |
|---|---|---|
| Aqueous Solubility | 85.0 μg/mL (≈ 168.5 μM) [1] | In phosphate buffer solution (PBS) at 25°C [1]. |
| Calculated log P (log Kow) | 3.1 [1] | Indicates high lipophilicity. |
| pKa (Strongest Acidic) | 4.64 (Predicted) [2] | Associated with the carboxylic acid group. |
| Saturation Solubility in SNEDDS Pre-concentrate | > 450 mg/g [1] | In the optimized Capryol 90:Labrasol:Kolliphor ELP:Transcutol HP mixture. |
| Stability Data | Not explicitly reported | Inferred to be stable in SNEDDS formulation for the duration of pharmacokinetic studies [1]. |
Here are the detailed methodologies from key studies that you can adapt for your experimental work.
This protocol is used to measure the solubility of MA in various solvents and formulation excipients [1].
This protocol outlines the development of a SNEDDS to drastically improve the oral absorption of MA [1].
To evaluate the in vivo performance of the formulated MA, the following study design can be used [1].
While not directly related to solubility, understanding MA's mechanisms is crucial for drug development. The following diagram illustrates its primary anti-inflammatory and immunomodulatory pathways.
Diagram of the PPARγ-PTEN/Akt/GSK3β/NFAT pathway through which this compound inhibits γδT17 cell activation, contributing to its anti-colitis effects [3].